1-(2-Methylcyclohexyl)ethan-1-amine

Physicochemical Properties Compound Characterization Chemical Synthesis

1-(2-Methylcyclohexyl)ethan-1-amine (CAS 1559719-98-0) is a primary alkyl amine featuring a cyclohexane ring substituted with a methyl group at the 2-position and an ethanamine side chain. With a molecular formula of C9H19N and a molecular weight of 141.25 g/mol, it is characterized as a chiral molecule with three undefined stereocenters, making it available as a mixture of diastereomers.

Molecular Formula C9H19N
Molecular Weight 141.258
CAS No. 1559719-98-0
Cat. No. B2655225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylcyclohexyl)ethan-1-amine
CAS1559719-98-0
Molecular FormulaC9H19N
Molecular Weight141.258
Structural Identifiers
SMILESCC1CCCCC1C(C)N
InChIInChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3
InChIKeyKLYXVEVQBRCEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylcyclohexyl)ethan-1-amine (CAS 1559719-98-0): A Primary Amine Building Block for Specialized Synthesis


1-(2-Methylcyclohexyl)ethan-1-amine (CAS 1559719-98-0) is a primary alkyl amine featuring a cyclohexane ring substituted with a methyl group at the 2-position and an ethanamine side chain [1]. With a molecular formula of C9H19N and a molecular weight of 141.25 g/mol, it is characterized as a chiral molecule with three undefined stereocenters, making it available as a mixture of diastereomers [1][2]. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where its unique steric and electronic properties can be exploited .

1-(2-Methylcyclohexyl)ethan-1-amine: Why Structural Analogs Are Not Suitable Substitutes


In scientific and industrial workflows, substituting 1-(2-Methylcyclohexyl)ethan-1-amine with a seemingly similar compound like 1-cyclohexylethan-1-amine or 2-methylcyclohexylamine can lead to significant deviations in experimental outcomes. Key physicochemical properties, such as lipophilicity (XLogP3) and molecular weight, differ measurably [1]. More importantly, the presence and specific position of the methyl group and the ethanamine side chain on the cyclohexyl ring profoundly influence the molecule's stereochemical profile (number of stereocenters) and conformational behavior, which are critical parameters in asymmetric synthesis, chiral resolution, and biological interactions [1][2]. The following evidence quantifies these key differentiators, demonstrating why this specific compound is required for targeted research applications.

Quantitative Differentiation of 1-(2-Methylcyclohexyl)ethan-1-amine (1559719-98-0) from Structural Analogs


1-(2-Methylcyclohexyl)ethan-1-amine vs. 1-Cyclohexylethan-1-amine: Impact on Molecular Weight and Physical Properties

The addition of a methyl group at the 2-position of the cyclohexyl ring in 1-(2-Methylcyclohexyl)ethan-1-amine increases its molecular weight by 14.02 g/mol compared to the unsubstituted analog, 1-cyclohexylethan-1-amine. This structural modification also elevates the computed lipophilicity (XLogP3) from 2.1 to 2.5, indicating enhanced hydrophobicity [1].

Physicochemical Properties Compound Characterization Chemical Synthesis

Stereochemical Complexity: A Key Differentiator for 1-(2-Methylcyclohexyl)ethan-1-amine (1559719-98-0)

1-(2-Methylcyclohexyl)ethan-1-amine possesses three undefined stereocenters, making it a mixture of multiple diastereomers [1]. In contrast, its unsubstituted analog, 1-cyclohexylethan-1-amine, has only one stereocenter [2]. The 4-methyl positional isomer, 1-(4-methylcyclohexyl)ethan-1-amine, also contains only one chiral center .

Stereochemistry Asymmetric Synthesis Chiral Resolution

Influence of 2-Methyl Substitution on Reactivity: Lessons from Hydrodenitrogenation (HDN) Studies

While specific HDN data for 1-(2-Methylcyclohexyl)ethan-1-amine is not available, studies on closely related 2-methylcyclohexylamine provide a class-level inference. The presence of a methyl group on the cyclohexyl ring alters the rate of amino group elimination during HDN. The rate depends on the number and type of beta-hydrogen atoms available for elimination, which is influenced by the ring substitution pattern [1].

Catalysis Hydrodenitrogenation Reaction Kinetics

Boiling Point Comparison: 1-(2-Methylcyclohexyl)ethan-1-amine vs. 2-Methylcyclohexylamine

Although the boiling point for 1-(2-Methylcyclohexyl)ethan-1-amine is not reported, its structural analog, 2-methylcyclohexylamine, has a well-defined boiling point of 149-150 °C . The ethanamine side chain in the target compound adds significant molecular weight and alters intermolecular forces, suggesting a higher boiling point. The unsubstituted analog, 1-cyclohexylethan-1-amine, has a boiling point of 176-178 °C .

Physical Properties Purification Compound Handling

Optimal Application Scenarios for 1-(2-Methylcyclohexyl)ethan-1-amine (1559719-98-0)


Development of Novel Chiral Ligands and Resolving Agents

The compound's high stereochemical complexity, with three undefined stereocenters, makes it a valuable scaffold for developing novel chiral ligands for asymmetric catalysis [1]. Its diastereomeric mixture can be used directly or resolved to provide a set of structurally related, stereochemically pure amines for screening as resolving agents or chiral auxiliaries in pharmaceutical synthesis [1].

Synthesis of Lipophilic Drug Candidates and Agrochemicals

With an XLogP3 value of 2.5, 1-(2-Methylcyclohexyl)ethan-1-amine is more lipophilic than its unsubstituted analog (XLogP3 2.1) [2]. This makes it a strategic intermediate for increasing the lipophilicity of a drug candidate, which can enhance membrane permeability and oral bioavailability. It is well-suited for the synthesis of CNS-targeted pharmaceuticals or lipophilic agrochemical intermediates .

Investigations of Steric and Conformational Effects in Catalysis

The 2-methyl substitution on the cyclohexyl ring introduces significant steric hindrance and unique conformational preferences compared to unsubstituted or 4-substituted analogs [3]. Researchers studying the impact of substrate sterics on catalytic reactions, such as reductive amination or hydrodenitrogenation, can use this compound as a probe to map the active site geometry of catalysts or to optimize reaction conditions for sterically demanding substrates [3].

Chromatographic Method Development and Purification Studies

The distinct molecular weight and increased lipophilicity of this compound, relative to simpler cyclohexylamines, make it a useful standard for developing and optimizing chromatographic purification methods, such as HPLC and flash chromatography [2]. Its behavior can serve as a benchmark for the separation of other complex, lipophilic amine mixtures.

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